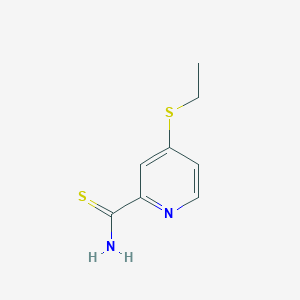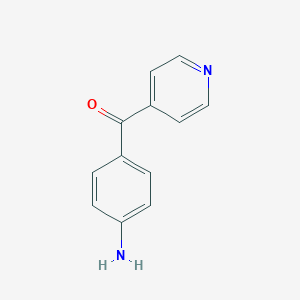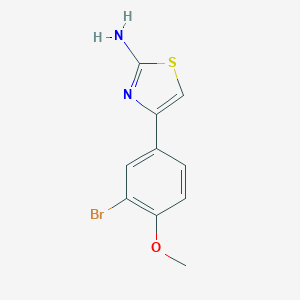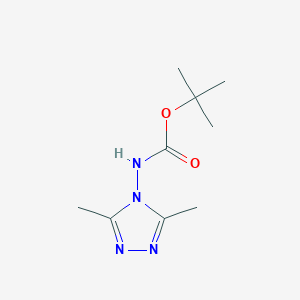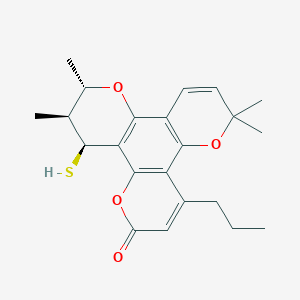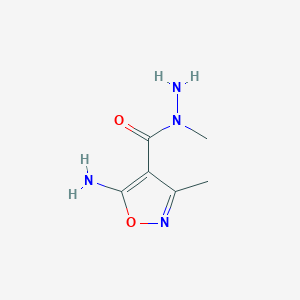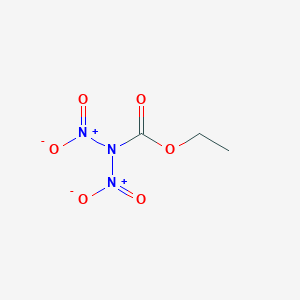
ethyl N,N-dinitrocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N,N-dinitrocarbamate, also known as EDNC or carbamyl nitrate, is a chemical compound that has been used in scientific research for several decades. It is a yellow crystalline powder that is synthesized through a multistep process. EDNC has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and its potential applications in the field of medicine and biotechnology.
Mécanisme D'action
Ethyl N,N-dinitrocarbamate is a nitrate ester that releases nitric oxide upon hydrolysis. Nitric oxide is a potent vasodilator that relaxes smooth muscles and increases blood flow. This mechanism of action has been studied in the context of cardiovascular diseases and has shown potential as a treatment for hypertension and angina.
Effets Biochimiques Et Physiologiques
Ethyl N,N-dinitrocarbamate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) in the body, which is involved in the regulation of smooth muscle relaxation. It has also been shown to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N,N-dinitrocarbamate has several advantages as a research tool. It is stable and easy to handle, and its mechanism of action is well understood. However, it also has some limitations. It is highly reactive and can be toxic in high concentrations. It also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on ethyl N,N-dinitrocarbamate. One area of interest is its potential as a treatment for cardiovascular diseases. Another area of interest is its potential as a tool for protein and enzyme modification in biotechnology. Additionally, further research is needed to understand its long-term effects and potential toxicity in humans.
In conclusion, ethyl N,N-dinitrocarbamate is a chemical compound that has been used in scientific research for several decades. It has been shown to have antimicrobial properties and has potential applications in the fields of medicine and biotechnology. Its mechanism of action involves the release of nitric oxide, which has been studied in the context of cardiovascular diseases. While it has several advantages as a research tool, it also has limitations and further research is needed to understand its long-term effects and potential toxicity in humans.
Méthodes De Synthèse
Ethyl N,N-dinitrocarbamate is synthesized through a multistep process that involves the reaction between ethyl carbamate and nitric acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is a yellow crystalline powder that is purified through recrystallization.
Applications De Recherche Scientifique
Ethyl N,N-dinitrocarbamate has been used in various scientific studies to understand its mechanism of action and potential applications. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. It has also been used in the field of biotechnology to modify proteins and enzymes.
Propriétés
Numéro CAS |
171608-05-2 |
|---|---|
Nom du produit |
ethyl N,N-dinitrocarbamate |
Formule moléculaire |
C3H5N3O6 |
Poids moléculaire |
179.09 g/mol |
Nom IUPAC |
ethyl N,N-dinitrocarbamate |
InChI |
InChI=1S/C3H5N3O6/c1-2-12-3(7)4(5(8)9)6(10)11/h2H2,1H3 |
Clé InChI |
LAOHKKCMIUJCJW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N([N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)N([N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
Carbamic acid, dinitro-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



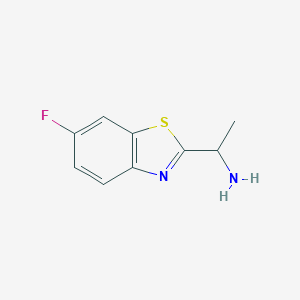
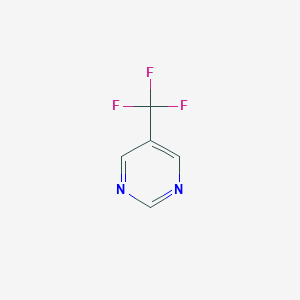
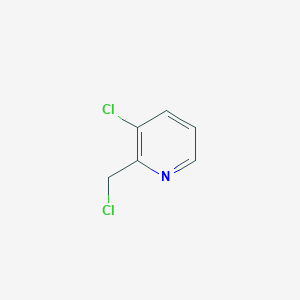
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
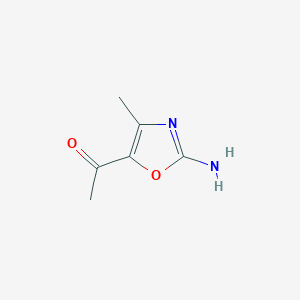

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)
